molecular formula C4H2ClF2NS B2434573 2-Chloro-5-(difluoromethyl)-1,3-thiazole CAS No. 1781434-39-6

2-Chloro-5-(difluoromethyl)-1,3-thiazole

Cat. No. B2434573
CAS RN: 1781434-39-6
M. Wt: 169.57
InChI Key: DUYYAYCSJXMAMX-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-1,3-thiazole (CDMT) is a heterocyclic compound that has gained attention in the scientific community due to its unique properties and potential applications. CDMT is a thiazole derivative that contains a difluoromethyl group and a chlorine atom. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon, utilized for preparing thiazoles with potential applications in drug discovery, demonstrates the versatility of thiazole derivatives like 2-Chloro-5-(difluoromethyl)-1,3-thiazole in medicinal chemistry (Colella et al., 2018).

Development of Fungicides

  • A study on the synthetic process of novel fungicides like Thifuzamide, involving the use of thiazole derivatives, highlights the agricultural applications of compounds related to this compound (Liu An-chang, 2012).

Pharmaceutical Applications

  • Research on the synthesis of 2-aryl-2-(trifluoromethyl)-2,5-dihydro-1,3-thiazoles and their derivatives reveals the importance of thiazole compounds in the development of new pharmaceuticals (Bentya et al., 2016).

Material Science and Chemistry

  • A review of 2-Chloro-5-chloromethyl-1,3-thiazole discussed its physical and chemical properties, purification techniques, application areas, and market prospects, underlining the material science aspect of thiazole derivatives (Huang Jin-yan, 2010).

Corrosion Inhibition Studies

  • Quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including those similar to this compound, have shown their effectiveness as corrosion inhibitors for iron, indicating their potential industrial applications (Kaya et al., 2016).

Anticancer Research

  • The synthesis and evaluation of novel thiazole-5-carboxamide derivatives, which are structurally related to this compound, have been shown to exhibit anticancer activity, highlighting their potential in cancer treatment (Cai et al., 2016).

properties

IUPAC Name

2-chloro-5-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYAYCSJXMAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781434-39-6
Record name 2-chloro-5-(difluoromethyl)-1,3-thiazole
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